molecular formula C11H15ClO B12520036 2-Chloro-4-(2,2-dimethylpropyl)phenol CAS No. 653578-47-3

2-Chloro-4-(2,2-dimethylpropyl)phenol

Cat. No.: B12520036
CAS No.: 653578-47-3
M. Wt: 198.69 g/mol
InChI Key: XWPCRJIQJZWJPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,2-dimethylpropyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with neopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,2-dimethylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(2,2-dimethylpropyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2-dimethylpropyl)phenol involves its interaction with cellular components. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chloro group may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-tert-amylphenol: Similar structure but with a tert-amyl group instead of a neopentyl group.

    2-Chloro-4-methylphenol: Contains a methyl group instead of a neopentyl group.

    2-Chloro-4-ethylphenol: Contains an ethyl group instead of a neopentyl group.

Uniqueness

2-Chloro-4-(2,2-dimethylpropyl)phenol is unique due to the presence of the bulky neopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

653578-47-3

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-4-(2,2-dimethylpropyl)phenol

InChI

InChI=1S/C11H15ClO/c1-11(2,3)7-8-4-5-10(13)9(12)6-8/h4-6,13H,7H2,1-3H3

InChI Key

XWPCRJIQJZWJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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